molecular formula C13H12BFO3 B1437045 3-Benzyloxy-5-fluorophenylboronic acid CAS No. 850589-56-9

3-Benzyloxy-5-fluorophenylboronic acid

Cat. No. B1437045
M. Wt: 246.04 g/mol
InChI Key: QQOFKMPPQQMUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-5-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . It is also known by other names such as [3-(Benzyloxy)-5-fluorophenyl]boronic acid .


Molecular Structure Analysis

The molecular structure of 3-Benzyloxy-5-fluorophenylboronic acid consists of a benzene ring with a benzyloxy group and a fluorine atom attached at the 3rd and 5th positions, respectively. A boronic acid group is also attached to the benzene ring . The compound has several freely rotating bonds, contributing to its molecular flexibility .


Physical And Chemical Properties Analysis

3-Benzyloxy-5-fluorophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 418.1±55.0 °C at 760 mmHg, and a flash point of 206.7±31.5 °C . It has a molar refractivity of 64.5±0.4 cm3 and a molar volume of 194.4±5.0 cm3 . The compound also has a melting point range of 156 to 162 °C .

Scientific Research Applications

Antiproliferative and Proapoptotic Compounds in Cancer Research

Phenylboronic acid derivatives, including 3-benzyloxy-5-fluorophenylboronic acid, have been evaluated for their potential in cancer treatment due to their antiproliferative and proapoptotic effects. A study highlighted the antiproliferative activity of phenylboronic acid and benzoxaborole derivatives in various cancer cell lines, including ovarian cancer cells. Compounds exhibited strong cell cycle arrest and caspase-3 activation, indicating their potential as phase cycle-specific agents for cancer therapy (Psurski et al., 2018).

Antimicrobial Activity

3-Benzyloxy-5-fluorophenylboronic acid derivatives have shown promising antimicrobial properties. Research on substituted phenylboronic acids and benzoxaboroles demonstrated varied antibacterial and antifungal activities against strains like Escherichia coli and Staphylococcus aureus. Benzoxaboroles, in particular, exhibited higher biological activity compared to phenylboronic acids, suggesting their potential in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2012).

Fungicidal Applications

The study of 3-piperazine-bis(benzoxaborole) and its phenylboronic acid analogs has uncovered their significant fungicidal activity, outperforming standard antibiotics like amphotericin B against various fungal strains. This highlights the importance of the benzoxaborole system for antifungal action and opens doors to novel antifungal therapies (Wieczorek et al., 2014).

Fluorescence Imaging and Sensing

3-Benzyloxy-5-fluorophenylboronic acid derivatives have been explored for their applications in fluorescence imaging and sensing. A novel near-infrared fluorescence off-on probe based on an arylboronate structure was developed for benzoyl peroxide detection, demonstrating high selectivity and potential for in vivo studies, including zebrafish imaging. This underscores the utility of boronic acid derivatives in biochemical and environmental sensing (Tian et al., 2017).

Environmental Impact Assessment

The presence of boronic acid derivatives, including 3-benzyloxy-5-fluorophenylboronic acid, in aquatic systems poses potential environmental concerns. Studies on their toxicity towards cyanobacteria, crucial for aquatic ecosystems, indicate that these compounds can significantly affect the growth and photosynthetic apparatus of these microorganisms in a dose-dependent manner. Understanding the environmental impact of these chemicals is essential for assessing the safety of their widespread use (Niemczyk et al., 2020).

Safety And Hazards

The compound is labeled with the hazard symbol “XI”, indicating that it is irritating to eyes, respiratory system, and skin . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(3-fluoro-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOFKMPPQQMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659379
Record name [3-(Benzyloxy)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-5-fluorophenylboronic acid

CAS RN

850589-56-9
Record name B-[3-Fluoro-5-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-5-phenylmethoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-5-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-5-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Benzyloxy-5-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Benzyloxy-5-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Benzyloxy-5-fluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Benzyloxy-5-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.